molecular formula C13H11ClN2O B8787061 2-Chloro-5,6-dihydro-8-methoxybenzo[h]quinazoline

2-Chloro-5,6-dihydro-8-methoxybenzo[h]quinazoline

Cat. No. B8787061
M. Wt: 246.69 g/mol
InChI Key: URHGVDHGNXTTRB-UHFFFAOYSA-N
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Patent
US08629147B2

Procedure details

A suspension of 8-Methoxy-5,6-dihydro-benzo[h]quinazolin-2-ol as a 1:1 urea complex from preparation 1 (20 g, 69.0 mM) in POCl3 (350 ml) was heated under nitrogen atmosphere at 100° C. for 20 hr. The POCl3 was removed under reduced pressure and the residue was suspended in dichloromethane (300 ml) and cooled in an ice bath and then concentrated sodium bicarbonate (500 ml) was carefully added followed by 1 N NaOH (200 ml) and the phases separated. The aqueous phase was extracted with dichloromethane (3×500 ml) and the pooled organic phases were dried over Na2SO4, filtered and the filtrate evaporated under reduced pressure to give 2-Chloro-8-methoxy-5,6-dihydro-benzo[h]quinazoline (2, 14.46 g, 86% yield) as a yellow solid. ES-MS MH+ 247.1. 1H NMR (300 MHz, ppm, DMSO-d6): 8.54 (s, 1H), 8.09 (d, 1H), 6.99 (m, 3H) 3.84 (s, 3H), 2.91 (m, 4H).
Name
8-Methoxy-5,6-dihydro-benzo[h]quinazolin-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:15]3[N:14]=[C:13](O)[N:12]=[CH:11][C:10]=3[CH2:9][CH2:8][C:7]=2[CH:17]=1.N1C2C3C=CC=CC=3CCC=2C=NC=1O.O=P(Cl)(Cl)[Cl:35]>>[Cl:35][C:13]1[N:12]=[CH:11][C:10]2[CH2:9][CH2:8][C:7]3[CH:17]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=3[C:15]=2[N:14]=1

Inputs

Step One
Name
8-Methoxy-5,6-dihydro-benzo[h]quinazolin-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(CCC=3C=NC(=NC23)O)C1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N1=C(N=CC=2CCC3=C(C12)C=CC=C3)O
Name
Quantity
350 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The POCl3 was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
concentrated sodium bicarbonate (500 ml) was carefully added
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pooled organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2C3=C(CCC2C=N1)C=C(C=C3)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.46 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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